

(-)-Dihydrocarveol: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

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Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a significant volatile component found in the essential oils of various aromatic plants, most notably within the *Mentha* genus.^[1] Its pleasant aroma has led to its use in the fragrance industry. Beyond its aromatic properties, **(-)-dihydrocarveol** has garnered scientific interest for its diverse biological activities, including antimicrobial, antioxidant, and insecticidal effects. This technical guide provides a comprehensive overview of **(-)-dihydrocarveol**, focusing on its quantitative presence in essential oils, detailed experimental protocols for its analysis, and an exploration of its potential pharmacological mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and commercial potential of this natural compound.

Data Presentation: Quantitative Analysis of Dihydrocarveol in Essential Oils

The concentration of dihydrocarveol and its isomers can vary significantly depending on the plant species, geographical origin, and extraction method. The following tables summarize the quantitative data reported in the scientific literature for the presence of dihydrocarveol and related compounds in various essential oils.

Table 1: Concentration of Dihydrocarveol and its Derivatives in *Mentha* Species

Plant Species	Plant Part	Extraction Method	Dihydrocarveol Derivative	Concentration (%)	Reference(s)
Mentha spicata	Aerial parts	Hydrodistillation	Dihydrocarveol	1.7 ± 0.31	[2]
Mentha spicata	Fresh herbs	Hydrodistillation	Dihydrocarveol	17.94	[3]
Mentha spicata	Leaves	Hydrodistillation	neo-Dihydrocarveol	7.7	[4]
Mentha longifolia	-	-	Dihydrocarveol	0.40 - 9.45	[5]
Mentha spicata	Fresh leaves	Clevenger-type apparatus	Dihydrocarveol	0.92	[6]
Satureja calamintha	-	-	neo-dihydrocarveol	16.1	[7]

Table 2: Physical and Chemical Properties of Dihydrocarveol

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O	[8]
Molecular Weight	154.25 g/mol	[8]
Specific Gravity	0.92100 to 0.92600 @ 25.00 °C	[9]
Refractive Index	1.47700 to 1.48700 @ 20.00 °C	[9]
Boiling Point	-	[10]
Vapor Pressure	0.100000 mmHg @ 20.00 °C	[9]
Flash Point	183.00 °F. TCC (83.89 °C.)	[9]

Experimental Protocols

Isolation of (-)-Dihydrocarveol from Plant Material via Steam Distillation

This protocol outlines the general procedure for extracting essential oils containing **(-)-dihydrocarveol** from plant matter.

Materials:

- Fresh or dried plant material (e.g., *Mentha spicata* leaves)
- Distilled water
- Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
- Heating mantle
- Separatory funnel
- Anhydrous sodium sulfate

- Rotary evaporator

Procedure:

- **Sample Preparation:** Weigh a suitable amount of the plant material (e.g., 100 g of fresh leaves). If using dried material, it may be coarsely ground to increase the surface area for extraction.
- **Apparatus Setup:** Assemble the steam distillation apparatus. Place the plant material into the boiling flask and add a sufficient amount of distilled water to cover the material.
- **Distillation:** Heat the boiling flask using a heating mantle. Steam will pass through the plant material, volatilizing the essential oils. The mixture of steam and essential oil vapor will then travel to the condenser.
- **Condensation and Collection:** The condenser, cooled with circulating water, will condense the vapor back into a liquid, which is collected in the receiving flask. The distillate will consist of a biphasic mixture of water and the water-insoluble essential oil.
- **Extraction:** Transfer the distillate to a separatory funnel. Add a suitable organic solvent with a low boiling point, such as diethyl ether or dichloromethane, to extract the essential oil from the aqueous phase. Shake the funnel vigorously and allow the layers to separate.
- **Separation and Drying:** Collect the organic layer containing the essential oil. To remove any residual water, add anhydrous sodium sulfate and swirl the mixture.
- **Solvent Removal:** Filter the dried organic extract to remove the sodium sulfate. Concentrate the essential oil by removing the solvent using a rotary evaporator under reduced pressure.
- **Storage:** Store the obtained essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantitative Analysis of (-)-Dihydrocarveol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a detailed methodology for the identification and quantification of **(-)-dihydrocarveol** in an essential oil sample.

Materials and Equipment:

- Essential oil sample
- Hexane (or other suitable solvent) for dilution
- Internal standard (e.g., n-alkanes series for Retention Index calculation)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)
- Helium as carrier gas
- Data analysis software with a mass spectral library (e.g., NIST)

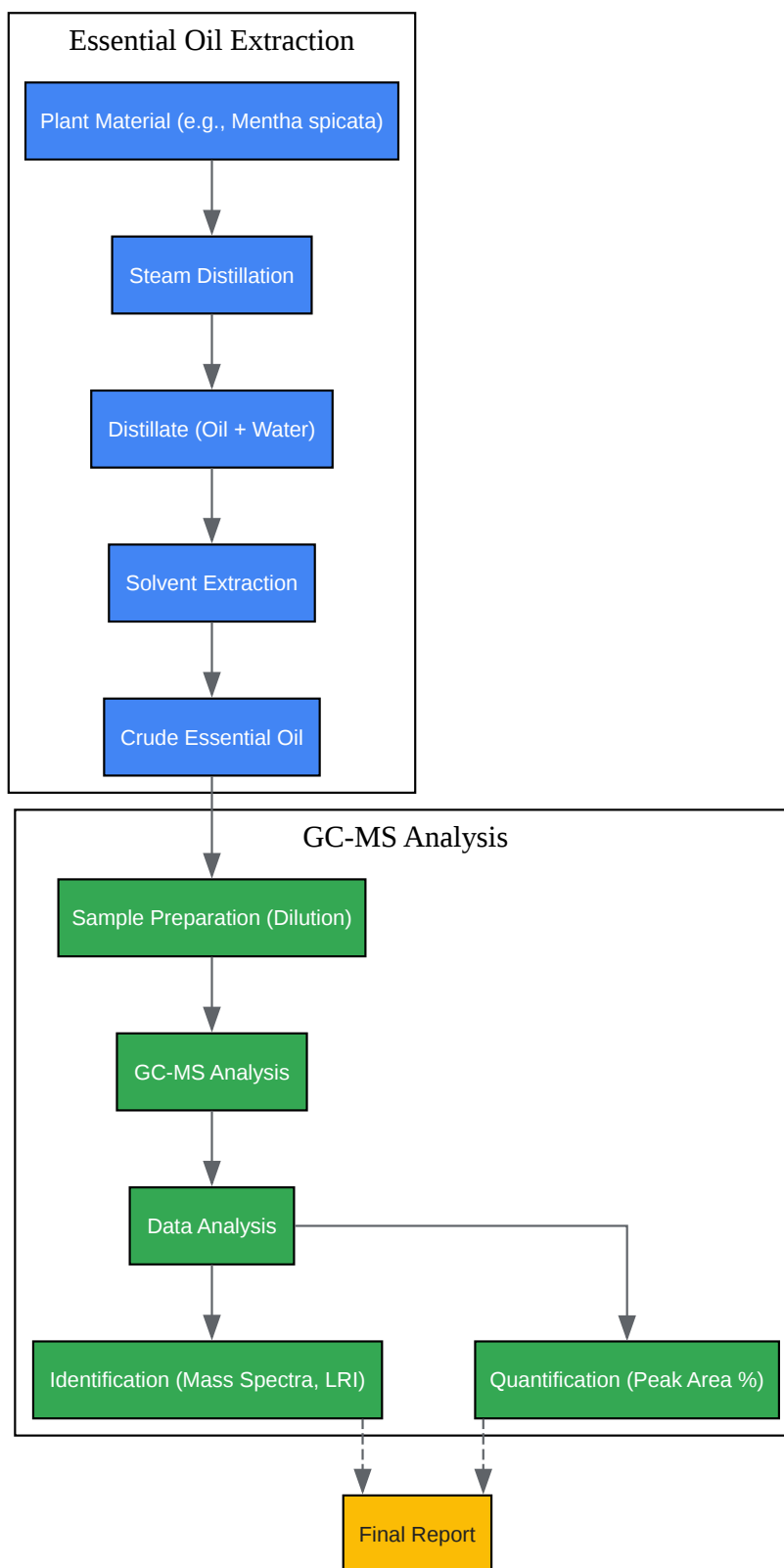
Procedure:

- Sample Preparation: Prepare a dilute solution of the essential oil in hexane (e.g., 1 μ L of essential oil in 1 mL of hexane). If using an internal standard for quantification, add a known concentration to the sample.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 1:25 or as appropriate for the sample concentration.
 - Oven Temperature Program: A typical temperature program for essential oil analysis is as follows:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase the temperature at a rate of 3°C/minute to 240°C.
 - Final hold: Hold at 240°C for a sufficient time to elute all components.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Ion source temperature: 230°C.
 - Mass range: Scan from m/z 40 to 500.
- Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Analysis:
 - Identification: Identify the peaks in the chromatogram by comparing their mass spectra with the spectra in the NIST library or other relevant libraries. Confirm the identification by comparing the calculated Linear Retention Index (LRI) with literature values. The LRI is calculated based on the retention times of a series of n-alkanes.
 - Quantification: The relative percentage of **(-)-dihydrocarveol** can be determined by the peak area normalization method. For absolute quantification, a calibration curve should be prepared using a certified reference standard of **(-)-dihydrocarveol**.

Mandatory Visualizations

Experimental Workflow for (-)-Dihydrocarveol Analysis

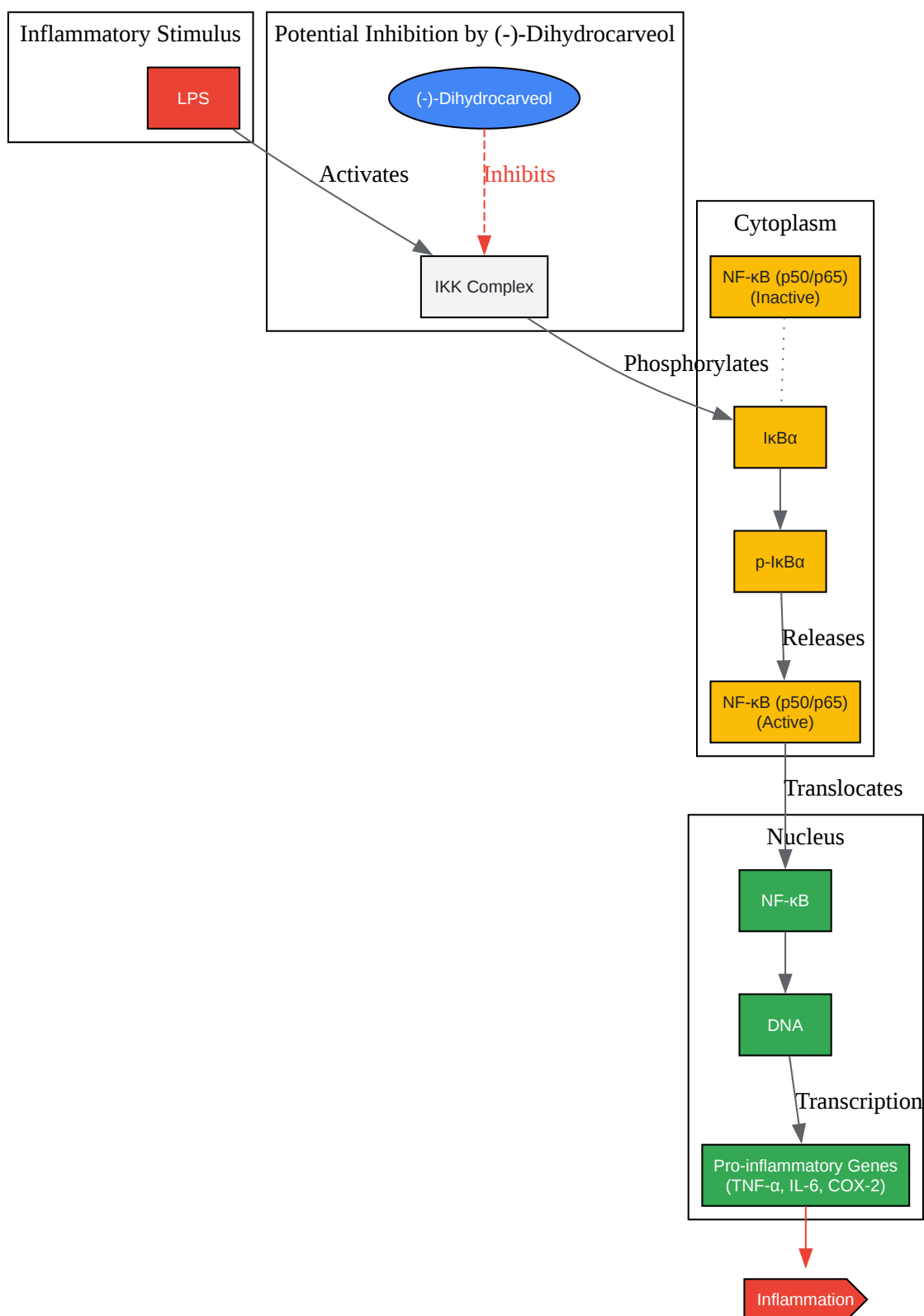


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Figure 1: Workflow for the extraction and analysis of **(-)-dihydrocarveol**.

Hypothesized Anti-Inflammatory Signaling Pathway

While direct studies on **(-)-dihydrocarveol** are limited, research on structurally similar compounds like hydroxydihydrocarvone suggests a potential anti-inflammatory mechanism involving the inhibition of pro-inflammatory mediators.^[11] A common pathway for such effects is the modulation of the NF-κB signaling cascade. The following diagram illustrates a hypothesized mechanism where **(-)-dihydrocarveol** may inhibit this pathway.

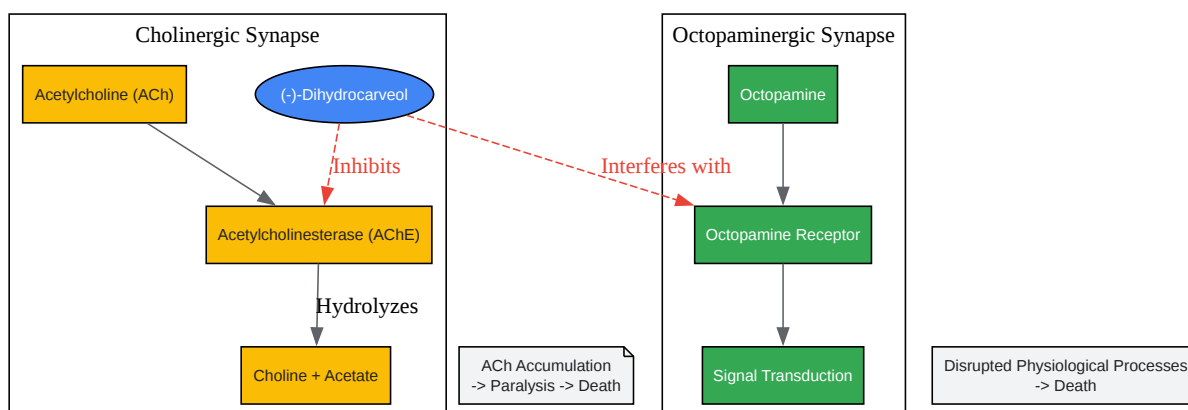


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Figure 2: Hypothesized inhibition of the NF-κB pathway by **(-)-dihydrocarveol**.

Hypothesized Insecticidal Signaling Pathway

The insecticidal activity of many monoterpenoids is attributed to their interaction with the insect nervous system. Two primary targets are the enzyme acetylcholinesterase (AChE) and the octopamine receptor. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Interference with octopamine receptors disrupts crucial physiological processes in insects.



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- To cite this document: BenchChem. [(-)-Dihydrocarveol: An In-Depth Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210190#dihydrocarveol-as-a-volatile-oil-component-in-essential-oils]

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